molecular formula C6H4BrN3S B1381626 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 118801-75-5

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B1381626
CAS No.: 118801-75-5
M. Wt: 230.09 g/mol
InChI Key: HVOUOYWYYBFBMM-UHFFFAOYSA-N
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Description

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine (CID 112756629) is a brominated heteroaromatic compound with the molecular formula C6H4BrN3S and a molecular weight of 228.93 g/mol . Its structure is defined by the SMILES notation C1=C2C(=C(C=N1)Br)SC(=N2)N and the InChIKey HVOUOYWYYBFBMM-UHFFFAOYSA-N . This compound is part of the thiazolopyridine family, a scaffold recognized in scientific research for its potential in medicinal chemistry and drug discovery . Thiazole derivatives, in general, are known to exhibit a wide range of biological properties and are core structures in various natural products and pharmacologically active compounds . Researchers value this brominated derivative particularly as a versatile chemical building block; the bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of structure-activity relationships (SAR) . While specific biological data for this exact compound may be limited, related thiazolopyridine analogues have been investigated for various applications, including their role as inhibitors of specific enzymes . This makes this compound a valuable intermediate for synthetic chemists and researchers developing new molecular entities for agricultural or pharmaceutical research . This product is intended for research purposes only and is not classified as a drug, food additive, or household chemical. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOUOYWYYBFBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118801-75-5
Record name 7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Preparation Methods

Construction of the Thiazolo[4,5-c]pyridine Core

The core is commonly synthesized via condensation reactions involving pyridine derivatives and sulfur-containing reagents such as thiourea or ethyl dithiocarbonate derivatives. One effective approach involves:

  • Condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or triethylamine) at 50–85 °C. This step generates ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate intermediates with good yields.

  • Subsequent hydrolysis and hydrochlorination of the ester intermediate yield the hydrochloride salt of the corresponding thiazolo[5,4-c]pyridine-2-carboxylic acid.

This method offers advantages such as fewer reaction steps, higher yields, and safer post-treatment compared to traditional Sandmeyer reactions.

Halogenation and Amination

  • Halogenation is typically introduced early or late in the synthetic sequence to install the bromine atom at the 7-position (equivalent to the 6-position in some nomenclatures depending on ring fusion).

  • Amination at the 2-position is achieved through reduction or substitution reactions. For example, the use of ammonia borane in the presence of catalytic B(C6F5)3 in toluene at controlled temperatures (around 45 °C) has been shown to reduce thiazolopyridine precursors to aminoborane intermediates, which upon treatment with formic acid yield the desired 2-amine derivatives.

  • This borane-mediated reduction minimizes side reactions such as thiazole ring cleavage and debromination, preserving the bromine substituent intact.

Detailed Preparation Method Example

Step Reagents & Conditions Description Yield (%) Notes
1 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide + base (Na2CO3, K2CO3, NaOH, KOH, or Et3N) in solvent, 50–85 °C Condensation to form ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate High Base presence improves yield; reaction time ~6–24 h
2 Hydrolysis and hydrochlorination of ester intermediate Conversion to hydrochloride salt of 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid High Simple post-treatment; suitable for scale-up
3 Treatment with ammonia borane (3 equiv) + catalytic B(C6F5)3 in toluene at 45 °C Reduction to aminoborane intermediate Moderate Minimizes disulfide side products and thiazole cleavage
4 Formic acid treatment in acetonitrile Cleavage of borane group to yield 2-amine derivative High Clean conversion to 7-bromo-thiazolo[4,5-c]pyridin-2-amine

Research Findings and Optimization Insights

  • Borane-mediated reduction is a key innovation for selective amination, allowing preservation of sensitive bromine substituents and avoiding harsh hydrogenation conditions that showed no conversion in initial trials.

  • Lowering the reaction temperature during reduction from 80 °C to 45 °C significantly reduces side product formation and improves the yield of aminoborane intermediates.

  • The use of triethylamine as a base in condensation steps enhances reaction efficiency and yield.

  • The synthetic route avoids hazardous Sandmeyer reactions and limits the number of purification steps, making it more suitable for scale-up and industrial application.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition/Value Impact on Synthesis
Base for condensation Na2CO3, K2CO3, NaOH, KOH, or triethylamine Increases yield and reaction rate
Condensation temperature 50–85 °C Ensures efficient formation of thiazolopyridine
Reduction reagent Ammonia borane (3 equiv) + catalytic B(C6F5)3 Selective amination preserving bromine substituent
Reduction temperature 45 °C Minimizes side products, improves aminoborane yield
Borane cleavage reagent Formic acid in acetonitrile Clean conversion to final amine product
Overall isolated yield 59–87% (depending on step and substrate) High yield compared to traditional methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine is primarily studied for its potential therapeutic effects. Its bromine substituent enhances its reactivity and biological activity, making it a candidate for various medicinal applications.

Anticancer Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyridine can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of specific kinases involved in cancer cell signaling pathways.
  • Case Study : A derivative of this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. The presence of the thiazole ring contributes to its ability to disrupt bacterial cell membranes.

  • Case Study : A study reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications.

Synthesis of Derivatives

The compound can be modified to create a library of derivatives with enhanced biological activities. Common synthetic strategies include:

  • Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles.
  • Functionalization : Introduction of functional groups to enhance solubility and bioavailability.
Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReplacement of Br with aminesNew amine derivatives
FunctionalizationAddition of alkyl or aryl groupsEnhanced biological activity

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science.

Polymer Chemistry

The compound can be utilized as a monomer or cross-linking agent in polymer synthesis due to its reactive functional groups.

  • Case Study : Research has demonstrated the use of thiazole-containing polymers in electronic applications due to their conductive properties.

Mechanism of Action

The mechanism of action of 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, some derivatives of thiazolo[4,5-c]pyridines have been reported to act as histamine H3 receptor antagonists, which can influence neurotransmitter release and have potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Pyridine Derivatives

Table 1: Key Structural and Commercial Differences
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine Br at position 7, NH₂ at position 2 C₇H₅BrN₃S 243.11 High-cost intermediate (€1,338/50 mg)
4-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine Cl at position 4, NH₂ at position 2 C₆H₄ClN₃S 185.63 Lower molecular weight; potential halogen-dependent reactivity
6-Methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine OCH₃ at position 6, NH₂ at position 2 C₆H₇N₃OS 177.20 Improved solubility due to methoxy group; 95% purity
5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine Saturated ring with methyl groups C₉H₁₅N₃S 197.30 Tetrahydro derivative; potential for enhanced pharmacokinetics

Key Insights :

  • Halogen Effects : Bromine in the target compound increases steric bulk and electronic effects compared to chlorine or methoxy analogs, influencing binding affinity in drug candidates .
  • Ring Saturation : The tetrahydro derivative () exhibits reduced aromaticity, which may lower cytotoxicity but improve metabolic stability .

Triazolo-Pyridine and Imidazo-Pyridine Analogs

Table 2: Heterocyclic Core Modifications
Compound Name Core Structure Molecular Formula Molecular Weight Notable Features
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine C₆H₅BrN₄ 213.03 Higher nitrogen content; antiviral potential
4-(7-Bromo-4-chloro-1-isopropyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine C₁₁H₁₁BrClN₆O 387.66 Dual halogen substitution; complex pharmacokinetics

Key Insights :

  • Triazolo vs.
  • Imidazo Derivatives : The imidazo[4,5-c]pyridine core () introduces additional nitrogen atoms, broadening applications in kinase inhibition .

Biological Activity

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound characterized by the fusion of thiazole and pyridine rings, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications against various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H6BrN3S\text{C}_8\text{H}_6\text{BrN}_3\text{S}

This compound features a bromine atom that enhances its reactivity and biological interactions. Its unique structural attributes allow it to serve as a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been noted for its antagonistic activity against histamine H3 receptors, which play a crucial role in neurotransmitter release regulation. This interaction can lead to potential therapeutic effects in neurological disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. In vitro evaluations demonstrated significant activity against various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound exhibited strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The compound has also shown promise in cancer research:

  • Studies indicate that it possesses cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) with IC50 values ranging from 0.1 to 2.5 μM .
  • Structure-activity relationship studies revealed that modifications to the thiazole and pyridine moieties can enhance anticancer efficacy .

Case Studies

StudyFindings
Antimicrobial Evaluation Derivatives showed MIC values between 0.22 - 0.25 μg/mL against pathogens; significant biofilm inhibition compared to Ciprofloxacin .
Cytotoxicity Assay Compound exhibited IC50 values > 60 μM in non-cytotoxicity tests; effective against MCF7 cells .
SAR Analysis Modifications improved potency; brominated analogs displayed higher lipophilicity and bioactivity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Bromination : The presence of a bromine atom significantly influences lipophilicity and biological interactions.
  • Substituent Effects : Variations in substituents on the thiazole or pyridine rings can enhance or diminish antimicrobial and anticancer activities .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Methodology : Document reaction parameters (solvent purity, stirring rate) meticulously. Use design of experiments (DoE) to identify critical variables. Share raw spectral data and chromatograms via open-access platforms. Cross-validate with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine

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